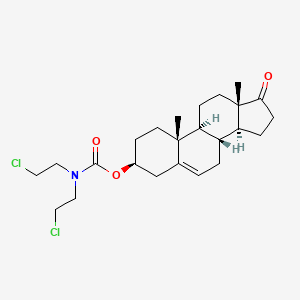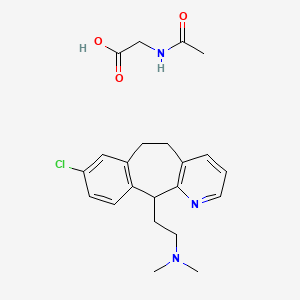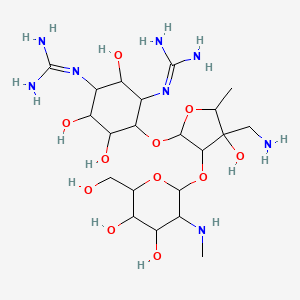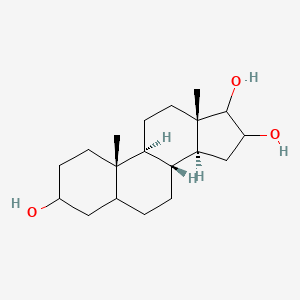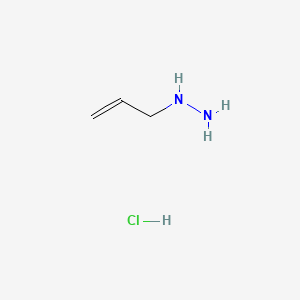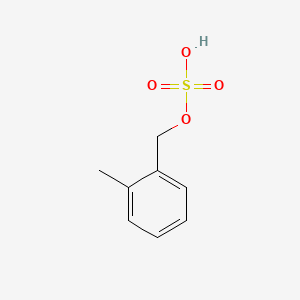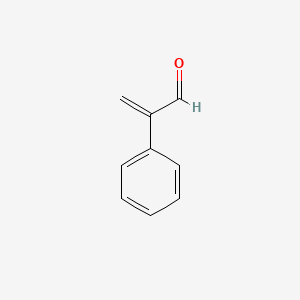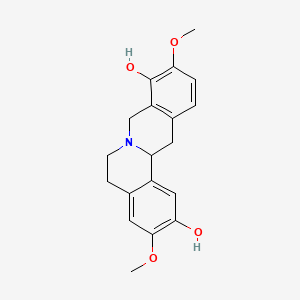
Dimethyl ditelluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl ditelluride is an organotellurium compound that is ditellane in which the two hydrogens are replaced by methyl groups.
Scientific Research Applications
Polymerization Processes
Dimethyl ditelluride has been shown to play a significant role in the polymerization processes of styrene and methyl methacrylate. It functions as an efficient deactivator of propagating radicals, improving the control over polydispersity in these polymerizations (Kwak et al., 2007).
Bacterial Tellurite Resistance
Research involving Escherichia coli revealed that cells amended with tellurite anions produced volatile organotellurium compounds, including dimethyl ditelluride. This discovery has implications for understanding bacterial tellurite resistance mechanisms (Swearingen et al., 2004).
Organic Synthesis
Dimethyl ditelluride is used in the synthesis of novel nitrogen-containing organotellurium heterocycles. It's involved in reactions like nitration of diphenyl ditellurides, which leads to the formation of unique compounds with potential industrial and pharmaceutical applications (Mallikarachy et al., 2005).
Drug Synthesis
In the field of medicinal chemistry, dimethyl ditelluride has been used in a novel synthesis approach for anti-HIV drugs, particularly in the telluride-mediated elimination reaction for the production of d4N nucleosides (Sheng et al., 2008).
Chemical Shift Analysis
The conformational flexibility of dimethyl ditelluride is studied using a computational approach, combining molecular dynamics and density functional theory methods. This research is significant for understanding the electronic structure and potential applications of dimethyl ditelluride in catalysis and green chemistry (Bortoli et al., 2019).
Redox-Responsive Drug Delivery Systems
Dimethyl ditelluride has been incorporated into water-soluble copolymers for controlled drug release. The ditelluride group in these copolymers responds to glutathione, enabling a controlled release of drugs like doxorubicin, which has applications in chemotherapy (Wang et al., 2016).
properties
CAS RN |
20334-43-4 |
|---|---|
Product Name |
Dimethyl ditelluride |
Molecular Formula |
C2H6Te2 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
(methylditellanyl)methane |
InChI |
InChI=1S/C2H6Te2/c1-3-4-2/h1-2H3 |
InChI Key |
LCMDQKIQBKULEI-UHFFFAOYSA-N |
SMILES |
C[Te][Te]C |
Canonical SMILES |
C[Te][Te]C |
Other CAS RN |
20334-43-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



